4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-

Medicinal Chemistry Kinase Inhibitor Synthesis Regiospecific Building Blocks

4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9) is a halogenated pyrimidine featuring a 2-chloro substituent and an N4-allyl group on a 4,5-diaminopyrimidine scaffold. With the molecular formula C7H9ClN4, it represents a versatile intermediate in the pyrimidinediamine class, which is frequently explored for kinase inhibition.

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
CAS No. 890094-12-9
Cat. No. B12125180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-
CAS890094-12-9
Molecular FormulaC7H9ClN4
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC=CCNC1=NC(=NC=C1N)Cl
InChIInChI=1S/C7H9ClN4/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3,9H2,(H,10,11,12)
InChIKeyRHPZMVZGXZMWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9): A Regiospecific Heterocyclic Building Block for Kinase-Focused Synthesis


4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9) is a halogenated pyrimidine featuring a 2-chloro substituent and an N4-allyl group on a 4,5-diaminopyrimidine scaffold [1]. With the molecular formula C7H9ClN4, it represents a versatile intermediate in the pyrimidinediamine class, which is frequently explored for kinase inhibition [2]. Its structural features provide distinct points of regiospecific reactivity critical for constructing complex, target-directed small molecules [1].

Why 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9) Cannot Be Substituted by Generic Pyrimidinediamine Analogs


Generic substitution within the 4,5-pyrimidinediamine class is precluded by the compound's unique regiospecific arrangement of reactive handles. The 2-chloro position is not interchangeable with the 6-chloro regioisomer (CAS 181304-94-9), as S N Ar reactivity and the electronic structure of the pyrimidine ring are highly dependent on the position of halogenation [1]. Similarly, replacing the N4-allyl group with a smaller alkyl (e.g., methyl, CAS 17587-95-0) or polar functional groups drastically alters the steric profile and potential for subsequent bioisosteric modification, such as covalent target engagement via the terminal olefin . These differences are not academic; they fundamentally change the compound's downstream synthetic utility and biological targeting potential, making it a non-fungible asset in a medicinal chemistry program.

Quantitative Differentiation Guide for 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9)


Regioisomeric Purity: 2-Chloro vs. 6-Chloro Substitution

The target compound possesses a 2-chloro substituent, differentiating it from the 6-chloro regioisomer (CAS 181304-94-9). This regiospecificity is not a matter of arbitrary substitution; the pyrimidine ring's electron density dictates that the 2-position is significantly more activated for nucleophilic aromatic substitution (S_NAr) than the 6-position [1]. This directly impacts the selectivity and efficiency of downstream derivatization, such as sequential amination reactions used to build kinase inhibitor cores where the correct regioisomer is critical for occupying the hinge-binding region [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Regiospecific Building Blocks

N4-Allyl Substituent Versatility vs. Saturated Alkyl Analogs

The N4-2-propen-1-yl (allyl) group provides a reactive terminal olefin not present in common saturated N4-alkyl analogs like the N4-methyl derivative (CAS 17587-95-0) . Based on class-level evidence in chloropyrimidine series, this olefin allows for late-stage functionalization, including covalent linking to a cysteine residue in a kinase target, akin to the mechanism described for 2,5-dichloropyrimidine covalent MSK1 inhibitors [1]. The absence of this handle in N4-methyl or N4,N4-dimethyl analogs (CAS 823796-56-1) limits their utility to simple, non-covalent inhibitor scaffolds .

Chemical Biology Covalent Inhibitors Structure-Activity Relationship

Dual Amino Functionality for Sequential Derivatization

Unlike 2-chloro-4,5-diaminopyrimidine (CAS 14631-08-4) which has two free amino groups, the target compound has a selectively protected N4 position with an allyl group, leaving the 5-amino group free for initial functionalization . This inherent orthogonality simplifies synthetic routes by removing the need for additional protection/deprotection steps. For instance, the 5-amino group can be selectively acylated or alkylated, while the 2-chloro group is activated in a subsequent S_NAr step, a synthetic sequence that would be challenging with the completely unprotected diamine parent [1].

Synthetic Chemistry Heterocyclic Derivatization Medicinal Chemistry Building Blocks

Defined Application Scenarios Leveraging 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- (CAS 890094-12-9) Differentiation


Synthesis of Regiospecific 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors

This is the primary application. The compound is used to build kinase inhibitor libraries where a 2-chloro group is essential for subsequent S_NAr diversification, and the 5-amino group is functionalized to occupy the ribose pocket or solvent-exposed region. The N4-allyl group either projects into a hydrophobic back pocket or serves as a latent warhead for covalent inhibition [1]. The known 6-chloro regioisomer would yield inhibitors with a wrong vector, making it unusable for this purpose [2].

Discovery of Covalent Probes for Cysteine-Rich Kinases

The terminal olefin on the N4-allyl group provides a unique opportunity for late-stage functionalization to a covalent inhibitor. Building on established strategies for chloropyrimidine covalent inhibitors, the allyl group could be functionalized into an electrophilic warhead, or the intact allyl group itself might be exploited for target engagement if a structural biology campaign reveals a suitably positioned cysteine near the N4 pocket [3].

Efficient Parallel Synthesis of Focused Compound Libraries

Procurement of this pre-formed, orthogonally protected building block is justified for labs requiring high-throughput parallel synthesis. The N4-allyl group allows the molecule to enter a synthetic sequence directly, with selective activation at the 5-amino and 2-chloro positions, eliminating the protective group chemistry needed when starting from the parent 2-chloro-4,5-diamine [4]. This streamlines automated synthesis and reduces the risk of cross-contamination.

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